An In-depth Technical Guide to 1-Propanesulfonyl Chloride: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Propanesulfonyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propanesulfonyl chloride (CH₃CH₂CH₂SO₂Cl), a vital reagent in organic synthesis, serves as a versatile building block for the introduction of the propanesulfonyl moiety. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. Its reactivity as an electrophile, particularly in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a cornerstone of its application in pharmaceutical and materials science. This guide is intended to be a thorough resource for researchers utilizing 1-propanesulfonyl chloride in their work.
Chemical and Physical Properties
1-Propanesulfonyl chloride is a colorless to pale yellow liquid that is sensitive to moisture.[1][2] It is a corrosive compound requiring careful handling.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂S | [3] |
| Molecular Weight | 142.60 g/mol | [3] |
| CAS Number | 10147-36-1 | [3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.267 g/mL at 25 °C | [2] |
| Melting Point | -37 °C | [2] |
| Boiling Point | 78-79 °C at 15 mmHg | [2] |
| Refractive Index (n²⁰/D) | 1.453 | [2] |
| Flash Point | 176 °F | [2] |
| Solubility | Decomposes in hot water | [2] |
Spectroscopic Data
The structural identity of 1-propanesulfonyl chloride can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 1-propanesulfonyl chloride exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2970, ~2880 | C-H stretching (alkane) | [4],[5] |
| ~1370, ~1170 | S=O stretching (sulfonyl chloride) | [5] |
| ~580 | S-Cl stretching | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~1.1 | Triplet | 3H | -CH₃ | [1],[2] |
| ~2.0 | Sextet | 2H | -CH₂-CH₃ | [1],[2] |
| ~3.6 | Triplet | 2H | -SO₂-CH₂- | [1],[2] |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~13 | -CH₃ | [3],[6] |
| ~17 | -CH₂-CH₃ | [3],[6] |
| ~63 | -SO₂-CH₂- | [3],[6] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-propanesulfonyl chloride results in a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 142/144 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | [7] |
| 107 | Moderate | [M - Cl]⁺ | [7],[8] |
| 79 | High | [CH₃CH₂CH₂SO]⁺ | [7],[8] |
| 43 | High | [CH₃CH₂CH₂]⁺ | [7],[8] |
Experimental Protocols
Caution: 1-Propanesulfonyl chloride is a corrosive and moisture-sensitive chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of 1-Propanesulfonyl Chloride
Method: Microwave-Assisted Synthesis from Propane-1-sulfonic acid [9]
This method offers a rapid and efficient route to 1-propanesulfonyl chloride.
Materials:
-
Propane-1-sulfonic acid
-
Triethylamine (NEt₃)
-
Anhydrous acetone
-
Celite
Procedure:
-
In a 10 mL pressure-rated reaction vial equipped with a magnetic stir bar, dissolve propane-1-sulfonic acid in anhydrous acetone.
-
At room temperature, add 2,4,6-trichloro-[1][10][11]-triazine (TCT) to the solution.
-
Add triethylamine (NEt₃) dropwise to the mixture.
-
Seal the reaction vial and place it in a self-tuning single-mode microwave synthesizer.
-
Irradiate the mixture at 80 °C (50 W) for 20 minutes.
-
After the irradiation period, rapidly cool the mixture to room temperature by passing compressed air through the microwave cavity for 1 minute.
-
Filter the cooled mixture through a pad of Celite to remove the precipitate.
-
The filtrate contains the desired product, 1-propanesulfonyl chloride. The solvent can be removed under reduced pressure.
Reaction with Amines (Sulfonamide Formation)
1-Propanesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.
Materials:
-
1-Propanesulfonyl chloride
-
Amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃) or Pyridine
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-propanesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the 1-propanesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Reaction with Alcohols (Sulfonate Ester Formation)
The reaction of 1-propanesulfonyl chloride with alcohols in the presence of a base yields sulfonate esters.
Materials:
-
1-Propanesulfonyl chloride
-
Alcohol (e.g., ethanol)
-
Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a non-nucleophilic base (e.g., triethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (or DCM with triethylamine, 1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add 1-propanesulfonyl chloride (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with cold, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfonate ester by column chromatography or distillation.
Hydrolysis
1-Propanesulfonyl chloride hydrolyzes in the presence of water to form propane-1-sulfonic acid and hydrochloric acid.[10] This reaction is generally vigorous, especially in hot water.[2]
Procedure:
-
Carefully add 1-propanesulfonyl chloride dropwise to a stirred excess of water at room temperature. The reaction is exothermic.
-
Stir the mixture until the organic layer is no longer visible.
-
The resulting aqueous solution contains propane-1-sulfonic acid and hydrochloric acid.
Reaction Pathways
1-Propanesulfonyl chloride is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom susceptible to nucleophilic attack.
The general mechanism for these reactions is a nucleophilic acyl substitution at the sulfur atom.
Safety and Handling
1-Propanesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It reacts violently with water and should be handled with care in a moisture-free environment.[1] Store in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
1-Propanesulfonyl chloride is a fundamental reagent in organic chemistry with well-defined chemical and physical properties. Its reactivity, particularly in the formation of sulfonamides and sulfonate esters, makes it an invaluable tool in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. The experimental protocols and spectroscopic data provided in this guide offer a practical resource for researchers working with this compound. Adherence to proper safety precautions is essential when handling this corrosive and reactive chemical.
References
- 1. 1-Propanesulfonyl chloride (10147-36-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanesulfonyl chloride [webbook.nist.gov]
- 5. instanano.com [instanano.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1-Propanesulfonyl chloride [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Propanesulfonyl chloride | 10147-36-1 | Benchchem [benchchem.com]
- 11. 1-Propanesulfonyl chloride (10147-36-1) IR Spectrum [chemicalbook.com]
